REACTION_SMILES
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[C:1](=[O:2])([OH:3])[c:4]1[cH:5][c:6]2[c:14]([cH:15][cH:16]1)-[c:13]1[c:8]([cH:9][cH:10][cH:11][cH:12]1)[CH2:7]2.[CH3:17][C:18]([CH3:19])([O-:20])[CH3:21].[CH3:28][N:29]([CH3:30])[CH:31]=[O:32].[CH:23]([O:24][CH2:25][CH3:26])=[O:27].[K+:22]>>[C:1](=[O:2])([OH:3])[c:4]1[cH:5][c:6]2[c:14]([cH:15][cH:16]1)-[c:13]1[c:8]([cH:9][cH:10][cH:11][cH:12]1)[CH:7]2[CH:18]=[O:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc2c(c1)Cc1ccccc1-2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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O=CC1c2ccccc2-c2ccc(C(=O)O)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |